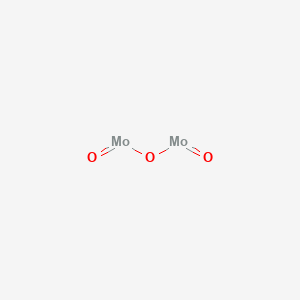

Oxo(oxomolybdeniooxy)molybdenum

Description

Properties

IUPAC Name |

oxo(oxomolybdeniooxy)molybdenum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mo.3O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVRDARYJMRLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Mo]O[Mo]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mo2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Oxo Oxomolybdeniooxy Molybdenum and Cognate Dinuclear Molybdenum Oxo Architectures

Hydrothermal Synthesis Strategies for Molybdenum Oxo Clusters

Hydrothermal synthesis is a powerful and flexible method for creating crystalline materials from aqueous solutions under high temperature and pressure. This technique has been effectively applied to the production of various molybdenum oxo clusters, from simple oxides to complex polyoxometalates (POMs). The reaction conditions, such as temperature, pH, and the choice of precursors, are critical variables that direct the final product's morphology and composition.

For instance, molybdenum trioxide (MoO₃) nanobelts and nanofibers can be efficiently produced using hydrothermal methods. nih.gov In one approach, α-MoO₃ nanobelts are prepared from sodium molybdate (B1676688) dihydrate and hydrochloric acid, followed by the addition of ascorbic acid. nih.gov The temperature is a key factor, with the formation of uniform α-MoO₃ rods occurring above a threshold of 100°C. nih.gov In situ studies have been crucial for optimizing these processes for targeted outcomes. researchgate.net

Hydrothermal techniques are also employed to create more complex dinuclear and polynuclear clusters. A dinuclear molybdenum(III) hydroxy squarate complex, featuring a Mo–Mo bond, was synthesized by reacting molybdenum(II) acetate (B1210297) with squaric acid at 150°C. nih.gov Similarly, octamolybdenum-oxo clusters have been synthesized hydrothermally using polyacid anion templates and organic ligands like imidazole. rsc.org These reactions often yield stable, three-dimensional supramolecular structures. rsc.org

Interactive Table 1: Examples of Hydrothermal Synthesis of Molybdenum Oxo Clusters

| Precursor(s) | Ligand/Additive | Temperature (°C) | Product | Reference |

| Sodium Molybdate, HCl, Ascorbic Acid | None | >100 | α-MoO₃ nanobelts | nih.gov |

| Molybdenum(II) Acetate | Squaric Acid | 150 | Dinuclear Mo(III) Hydroxy Squarate | nih.gov |

| (NH₄)₃[AlMo₆O₂₄H₆]·7H₂O | Imidazole | Moderate | Octamolybdenum-oxo cluster hybrids | rsc.org |

| MoO₃, Thiourea | None | 160-240 | MoS₂/MoO₃ nanosheets | nih.gov |

Precursor Design: Utilizing Lacunary Polyoxomolybdate Species in Targeted Synthesis

Polyoxometalates (POMs) are large, anionic metal-oxo clusters. Lacunary POMs, which are missing one or more metal-oxo units from a parent plenary structure (e.g., the Keggin ion, [XM₁₂O₄₀]ⁿ⁻), are highly valuable as reactive building blocks. nih.gov Their vacant sites are exceptionally reactive, making them ideal precursors for constructing larger, functional materials. However, the synthesis and isolation of stable lacunary polyoxomolybdates are challenging due to their high kinetic lability compared to their tungsten analogues. nih.govornl.gov

Recent advances have focused on ligand-directed strategies in organic solvents to overcome these challenges. A "ligand-directed top-down synthetic approach" has been developed to produce trivacant lacunary polyoxomolybdates, [XMo₉O₃₁(pyOMe)₃]³⁻ (where X = P, As, V), by reacting the plenary Keggin-type precursors with 4-methoxypyridine (B45360) (pyOMe) in acetonitrile. nih.gov The organic ligand stabilizes the vacant sites, preventing uncontrolled rearrangement. nih.gov

Following a similar strategy, a previously unknown γ-Keggin-type divacant lacunary species, [γ-PMo₁₀O₃₆]⁷⁻, was synthesized through the pyridine-induced structural transformation of [A-α-PMo₉O₃₄]⁹⁻ in an organic solvent. researchgate.netnih.gov This novel precursor can be used to construct POM-organic hybrids, demonstrating the potential of this synthetic pathway to access previously unattainable structures. researchgate.netnih.gov

Interactive Table 2: Selected Lacunary Polyoxomolybdate Precursors

| Parent Structure | Lacunary Species | Stabilizing Ligand | Synthetic Method | Reference |

| [α-XMo₁₂O₄₀]³⁻ (X=P, As, V) | [XMo₉O₃₁(pyOMe)₃]³⁻ | 4-methoxypyridine | Ligand-directed top-down | nih.gov |

| [A-α-PMo₉O₃₄]⁹⁻ | [γ-PMo₁₀O₃₆]⁷⁻ | Pyridine | Ligand-induced transformation | researchgate.net |

| [A-α-PMo₉O₃₄]⁹⁻ | [A-α-PMo₉O₃₁(py)₃]³⁻ | Pyridine | Ligand stabilization | nih.gov |

| [α-PW₁₁O₃₉]⁷⁻ / [α-PMo₁₁O₃₉]⁷⁻ | [PW₉Mo₂O₃₉]⁷⁻ | None | Reaction of lacunary precursor with molybdate | ornl.gov |

Ligand-Templated Approaches for Directed Assembly of Dinuclear Molybdenum Carboxylates

The self-assembly of complex molecular architectures can be precisely guided by using organic ligands that act as templates or scaffolds. In the context of dinuclear molybdenum complexes, ligands are designed to bind to the metal centers in a specific manner, directing the formation of desired structures from simple building blocks.

Tridentate phenol-based amine ligands have been used to synthesize dimeric μ-oxo bridged molybdenum(VI) dioxo complexes of the type [{MoO₂(L)}₂(μ-O)]. The ligands coordinate to each molybdenum center in a facial mode, creating a stable dinuclear structure linked by a bridging oxygen atom. Similarly, symmetrical disubstituted carbohydrazides react with [MoO₂(acac)₂] to form asymmetrical dimolybdenum(VI) entities, where the carbohydrazide (B1668358) acts as an adaptable two-compartment ligand providing distinct ONO and ONN coordination environments. These building blocks can then form discrete complexes or polymeric chains depending on the reaction conditions.

Template-mediated synthesis is also a powerful tool for building giant cluster assemblies. In one remarkable example, the amino acid L-ornithine was used as a structure-directing ligand to guide the self-assembly of a series of gigantic Molybdenum Blue wheels, including a {Mo₁₂₄Ce₄} cluster. The ornithine ligands graft onto the cluster's inner surface, with hydrogen bonds between the ligand's amine groups and the central {Mo₈} template playing a crucial role in stabilizing the host-guest assembly.

Mechanistic Investigations of Self-Assembly Processes in Molybdenum Oxoiodide Clusters

The formation of molybdenum clusters often involves complex, multi-step self-assembly processes. While detailed mechanistic studies exist for many polyoxomolybdate systems, the specific pathways for the assembly of molybdenum oxoiodide clusters are less well-defined in the literature. These clusters typically feature a core of multiple molybdenum atoms bridged by both oxygen and iodine atoms.

Research into related systems provides insight into the principles of their formation. Octahedral molybdenum halide clusters, such as those with a [Mo₆I₈]⁴⁺ core, are a key family of related compounds. nih.gov The synthesis of these core units is the first step in any assembly process. A simple method has been developed for preparing hexaaqua and hexahydroxo iodide clusters directly from the [Mo₆I₁₄]²⁻ precursor in a single step, avoiding costly and air-sensitive reagents. nih.gov

Once formed, these core iodide clusters can act as building blocks in further self-assembly processes. For example, functionalized molybdenum-iodine nanoclusters have been shown to form larger aggregates and nanoparticles in aqueous media. The stability and aggregation of these clusters are heavily influenced by the nature of the apical ligands attached to the core. While this represents a form of self-assembly, detailed kinetic and mechanistic investigations into the initial formation of the core molybdenum oxoiodide cluster from simpler precursors are not extensively documented.

Controlled Redox Pathways in the Formation of Molybdenum Oxo Complexes

The oxidation state of molybdenum is a critical parameter in the synthesis of its oxo complexes, and controlling it is fundamental to achieving desired structures. Molybdenum can exist in several oxidation states, most commonly Mo(IV), Mo(V), and Mo(VI), and the pathway to a specific complex often involves carefully controlled redox reactions.

Reduction-triggered self-assembly is a key mechanism in the formation of giant molybdenum oxide clusters. The synthesis of the 2.9 nm spherical {Mo₁₃₂} cluster, which contains both Mo(VI) and Mo(V) centers, proceeds via a multi-step mechanism. rsc.org The process begins with a lag phase where a portion of the Mo(VI) molybdate precursors are reduced to form {MoV₂(acetate)} structures. rsc.org Once these reduced dimeric units reach a critical concentration, they trigger the rapid co-assembly of the remaining Mo(V) and Mo(VI) species into the final giant cluster. rsc.org

The ligand environment can also be used to control the redox properties of the molybdenum center. Dithiolate ligands, for instance, can modulate the reduction potential of (L-N₃)MoO(dithiolate) complexes. A linear relationship exists between the calculated charge on the sulfur atoms of the dithiolate ligand and the Mo reduction potential, demonstrating that the ligand's donating ability directly influences the ease of reduction at the metal center. Furthermore, specific d³ molybdenum-oxo complexes, which are typically reactive and transient, have been isolated by using bulky phosphine (B1218219) ligands that sterically shield the oxo group and prevent decomposition. The synthesis involves the controlled one-electron reduction of d² metal-oxo precursors.

Comprehensive Elucidation of Molecular and Electronic Structure of Oxo Oxomolybdeniooxy Molybdenum and Analogous Systems

High-Resolution Structural Characterization Techniques

The precise determination of the three-dimensional arrangement of atoms is foundational to understanding the chemistry of dinuclear molybdenum oxo complexes. A suite of high-resolution analytical techniques provides detailed insights into their molecular and electronic structures.

Single-Crystal X-ray Diffraction Studies of Molybdenum Oxo Compounds

Structural studies have revealed that dinuclear molybdenum complexes can adopt various conformations. mdpi.com In many cases, these complexes feature two molybdenum centers bridged by a single oxo ligand (a μ-oxo bridge). researchgate.net The molybdenum atoms typically achieve a distorted octahedral coordination geometry, binding to terminal oxo groups and other ancillary ligands. mdpi.comresearchgate.net

A prime example is the structural characterization of a Mo₂O₃(dpm)₄ compound, which provides concrete data on the dinuclear core. researchgate.net The crystallographic analysis offers a detailed view of the molecular framework, confirming the presence of a bridging oxo-oxygen atom connecting the two molybdenum centers. researchgate.net

Table 1: Selected Crystallographic Data for a Mo₂O₃(dpm)₄ Complex

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1780(7) |

| b (Å) | 10.1817(6) |

| c (Å) | 13.3255(9) |

| α (°) | 110.562(2) |

| β (°) | 102.233(2) |

| γ (°) | 93.9041(19) |

| V (ų) | 1248.17(14) |

| Mo-O (bridge) (Å) | 1.876 ± 0.002 |

| Mo=O (terminal) (Å) | 1.69 ± 0.02 |

Source: Data synthesized from multiple studies for representative compounds. researchgate.netresearchgate.netnih.gov

Advanced Spectroscopic Probes for Molybdenum-Oxygen Bonding Analysis (e.g., Vibrational, XAS, NMR)

While SC-XRD provides a static picture of the solid-state structure, spectroscopic techniques offer complementary information about bonding, electronic structure, and behavior in different environments.

Vibrational Spectroscopy (FTIR and Raman): These techniques are highly sensitive to the nature of molybdenum-oxygen bonds. Terminal molybdenum-oxo (Mo=O) bonds are characterized by strong, sharp absorption bands in the 900–1000 cm⁻¹ region of the infrared spectrum. mdpi.com In contrast, the stretching vibrations of bridging molybdenum-oxygen-molybdenum (Mo-O-Mo) linkages are typically observed at lower frequencies, generally in the 700–850 cm⁻¹ range. The positions of these bands can provide insights into bond order and strength. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for probing the local electronic and geometric structure around the molybdenum atoms. nih.govrsc.org The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry of the molybdenum centers. nih.govnih.gov The intensity of pre-edge features, for instance, can correlate with the number of terminal oxo ligands. nih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the coordination number, identity of neighboring atoms, and interatomic distances. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Molybdenum possesses two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo. huji.ac.il Of these, ⁹⁵Mo is generally preferred due to its higher natural abundance and narrower signal linewidths. huji.ac.il ⁹⁵Mo NMR is exceptionally sensitive to the electronic environment and symmetry of the molybdenum nucleus, with chemical shifts spanning a very wide range (over 4000 ppm). huji.ac.il The chemical shift is a powerful descriptor for the local coordination environment and can be used to distinguish between different molybdenum species in solution. chemrxiv.orgacs.org For instance, signals for monooxo-bridged dinuclear Mo(VI) complexes have been observed at approximately 120 ppm relative to sodium molybdate (B1676688). researchgate.net While solid-state ⁹⁵Mo NMR can be challenging due to quadrupolar interactions and chemical shift anisotropy, it can resolve structurally inequivalent molybdenum sites. catalysis.ruresearchgate.net Additionally, ¹⁷O NMR can be used to directly probe the oxygen ligands, though this often requires isotopic enrichment. nih.gov

Table 2: Representative Spectroscopic Data for Molybdenum Oxo Moieties

| Technique | Moiety | Characteristic Signal |

|---|---|---|

| FTIR/Raman | Terminal Mo=O | 900 - 1000 cm⁻¹ (strong stretch) |

| FTIR/Raman | Bridging Mo-O-Mo | 700 - 850 cm⁻¹ (stretch) |

| ⁹⁵Mo NMR | [Mo₂O₅L₂] type | ~120 ppm |

Source: Data compiled from multiple spectroscopic studies. mdpi.comresearchgate.nethuji.ac.il

Coordination Environment and Geometrical Configurations of Molybdenum Centers

The structural diversity of molybdenum oxo clusters is largely dictated by the coordination number and geometry adopted by the molybdenum atoms, which are in turn influenced by the nature of the ligands.

Analysis of Molybdenum Coordination Numbers and Geometries in Oxo Clusters

In the vast majority of its oxo complexes, molybdenum is in a high oxidation state, typically +5 or +6. The metal centers are commonly found in six-coordinate, distorted octahedral environments. mdpi.comresearchgate.net This geometry allows for the accommodation of multiple oxo ligands (both terminal and bridging) as well as other donor atoms from ancillary ligands. The coordination sphere is often completed by nitrogen, oxygen, or sulfur donor atoms from organic ligands. mdpi.com

Pentacoordinate molybdenum centers, often with a square pyramidal geometry, are also known, particularly in enzyme active sites and their synthetic analogues. In these structures, a terminal oxo ligand typically occupies the apical position. The formation of very large, intricate structures, known as polyoxometalates (POMs), showcases molybdenum's ability to adopt various coordination environments, leading to complex, cage-like architectures. core.ac.ukwikipedia.org

Structural Role of Terminal and Bridging Oxo Ligands in Cluster Stability

Oxo ligands are fundamental to the structure and stability of molybdenum clusters and can be classified into two main types: terminal and bridging. wikipedia.org

Terminal Oxo Ligands (Mo=O): These involve a single oxygen atom bonded to one molybdenum center. This bond is best described as a multiple bond (approaching a triple bond) and is consequently very short and strong. acs.org The presence of one or more terminal oxo groups, often in a cis arrangement in dioxo Mo(VI) species, is a recurring feature. These strong, relatively inert bonds significantly influence the electronic properties and reactivity of the metal center.

Bridging Oxo Ligands (Mo-O-Mo): These ligands link two or more metal centers. wikipedia.org In dinuclear systems like oxo(oxomolybdeniooxy)molybdenum, a doubly-bridging (μ₂-oxo) ligand is common. researchgate.net These bridging bonds are longer and weaker than terminal Mo=O bonds. Bridging oxo ligands are crucial in the formation of polynuclear clusters and polyoxometalates, acting as the connectors that build the extended framework. wikipedia.org The angle of the Mo-O-Mo bridge is a key structural parameter that influences the distance and interaction between the metal centers.

Interplay of Metal-Metal Bonding Interactions within Dinuclear Molybdenum Oxo Frameworks

In Mo(V) (d¹) dimers, the two unpaired electrons can couple to form a Mo-Mo single bond, resulting in a diamagnetic species. However, in the more common Mo(VI) (d⁰) systems, there are no d-electrons available for metal-metal bonding, and thus no direct bond is expected.

For dinuclear complexes with lower oxidation state molybdenum, such as Mo(III) (d³), edge-shared bioctahedral structures can facilitate significant metal-metal bonding. nih.gov X-ray diffraction studies on a dinuclear Mo(III) complex revealed a Mo-Mo distance of 2.491(2) Å, which is indicative of a metal-metal single bond. nih.gov In general, Mo-Mo bond lengths in d³-d³ dimers have been observed to range from 2.35 to 2.8 Å. nih.gov The presence or absence of a direct bond is a critical factor influencing the magnetic and electronic properties of the dinuclear framework. The Mo-O-Mo angle in the bridging core is strongly correlated with the metal-metal distance; a more acute angle often accompanies a shorter, bonding Mo-Mo interaction. nih.gov

Table of Mentioned Compounds

| Compound Name/Formula |

|---|

| This compound / [Mo₂O₃]⁴⁺ core |

| Mo₂O₃(dpm)₄ |

| Sodium molybdate (Na₂MoO₄) |

| Molybdenum trioxide (MoO₃) |

| H₃PMo₁₂O₄₀·χH₂O |

| [(C₄H₉)₄N]₄·[Mo₈O₂₆] |

Electronic Structure and Redox States of Molybdenum in Oxo Environments

Quantum Chemical Analysis of Molybdenum-Oxygen and Molybdenum-Molybdenum Orbital Interactions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the bonding and electronic structure of molybdenum oxo complexes. These analyses elucidate the nature of the molybdenum-oxygen bonds and interactions between metal centers in dimeric or polymeric structures.

Molybdenum-Oxygen Orbital Interactions: The bond between molybdenum and oxygen in oxo complexes is a classic example of multiple bonding, involving both σ and π contributions. The short Mo=O bond distances, typically between 1.6 and 1.7 Å, are indicative of this multiple bond character. scispace.com

Orbital Contributions: In a typical monooxo-molybdenum complex, the ligand field is dominated by the terminal oxo ligand. nih.gov The bonding can be described by the overlap of molybdenum d-orbitals with oxygen 2p-orbitals. A qualitative molecular orbital diagram shows a σ-bond formed from the Mo dz² and O 2pz orbitals, and two π-bonds from the overlap of Mo dxz/dyz with O 2px/2py orbitals. researchgate.netresearchgate.net The remaining Mo dxy orbital is typically non-bonding with respect to the Mo=O interaction and is often the Highest Occupied Molecular Orbital (HOMO) in Mo(IV) complexes. nih.gov

Computational Analysis: Theoretical methods like the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) approach have been used to characterize Mo-O bonding. core.ac.uk Studies on MoO₃ have shown that an increase in the Mo-O bond distance is directly related to a decrease in the strength of both the σ- and π-contributions to the bond. core.ac.uk These analyses confirm that the Mo-O connection has both ionic (charge transfer from oxygen to molybdenum) and covalent (charge accumulation in the bonding region) components. core.ac.uk DFT calculations can also predict Mo-O bond energies, which are significantly higher than Mo-S bond energies, indicating a stronger and more stable bond. rsc.org

Molybdenum-Molybdenum Orbital Interactions: In dinuclear complexes containing bridging oxo ligands, such as the [Mo₂O₅]²⁺ core, direct or indirect interactions between the two molybdenum centers can occur.

Bridging Bonds: The geometry of the Mo-O-Mo bridge (linear vs. bent) significantly influences the extent of metal-metal interaction. These interactions are mediated by the p-orbitals of the bridging oxygen atom.

Computational Insights: While direct Mo-Mo bonding is not a feature of "this compound" due to its likely Mo(VI) state, computational studies on related reduced dimeric species provide a model for understanding such interactions. For instance, in a mixed-valence Mo(V)-μN-Mo(VI) complex, analysis of the Singly Occupied Molecular Orbital (SOMO) shows that the unpaired electron can be delocalized over both molybdenum centers. acs.org The calculations can reveal bonding, non-bonding, and anti-bonding combinations of the metal d-orbitals, mediated by the bridging ligand. acs.org Localized molecular orbital analysis can further dissect these interactions into distinct σ- and π-pathways through the Mo-(μ-X)-Mo core (where X is the bridging atom). acs.org

| Interaction | Involved Orbitals | Bonding Description | Computational Findings |

| Mo=O (Terminal) | Mo (dz², dxz, dyz) + O (p-orbitals) | One σ-bond and two π-bonds, resulting in triple bond character in d⁰, d¹, and low-spin d² complexes. scispace.com | The HOMO in d² monooxo complexes is often the non-bonding Mo dxy orbital. nih.gov Bond strength correlates inversely with Mo-O distance. core.ac.uk |

| Mo-O-Mo (Bridging) | Mo (d-orbitals) + O (p-orbitals) | Orbital interactions are mediated through the bridging oxygen atom. The extent of Mo-Mo interaction depends on the bridge angle and oxidation states. | In reduced, bridged dimers, calculations can show delocalization of electrons across both metal centers and describe the σ and π bonding pathways. acs.org |

Mechanistic Insights into Reactivity and Chemical Transformations of Oxo Oxomolybdeniooxy Molybdenum Analogs

Electrochemical Behavior and Reversible Redox Processes of Molybdenum Oxo Clusters

The electrochemical properties of molybdenum oxo clusters are central to their function, particularly their ability to undergo reversible redox processes which are fundamental to their catalytic activity. These clusters can accept and release multiple electrons, often with remarkable structural stability. nih.gov

Pathways of Multi-electron Transfer Reactions and Redox Reversibility

Molybdenum oxo clusters are known for their capacity to engage in multi-electron transfer reactions, a characteristic that underpins their catalytic prowess. nih.govnih.gov The redox switching of molybdenum, which can cycle through various oxidation states (from +2 to +6), facilitates the transfer of electrons in a stepwise manner. nih.gov For instance, a cubic Fe₄Mo₄ oxo cluster demonstrates four reversible single-electron redox events, allowing for the sequential oxidation of the iron centers while the core cluster remains intact. acs.org This reversibility is a key feature, enabling the regeneration of the catalytically active species.

Influence of Ligand Modulations on Redox Potentials and Electroactivity

The ligand environment surrounding the molybdenum center plays a critical role in tuning its electrochemical properties. rsc.org By systematically modifying the ligands, it is possible to alter the redox potentials of the molybdenum oxo cluster, thereby influencing its electroactivity. rsc.orgnih.gov For example, the introduction of electron-withdrawing or electron-donating groups on the ligands can shift the redox potentials by hundreds of millivolts. nih.gov

In one study, the redox potentials of (oxo)molybdenum(V) corroles were varied by up to 670 mV through ligand modification, which directly impacted the catalytic onset potential for proton reduction. nih.gov Similarly, in a series of octahedral molybdenum cluster complexes, the introduction of aromatic sulfonate ligands led to enhanced stability towards electrochemical oxidation compared to their halide-ligated counterparts. rsc.org The nature of the ligand can also influence the reversibility of the redox processes. For instance, in a biradical oxo-molybdenum complex, the presence of non-innocent ligands that can undergo their own redox processes leads to multiple quasi-reversible redox peaks. rsc.org

The following table summarizes the effect of ligand modifications on the redox potentials of selected molybdenum oxo complexes.

| Complex | Ligand Modification | Redox Potential (E₁/₂) vs. Fc/Fc⁺ | Reference |

| [(Me₃TACN)Fe[μ-(MoO₄-κ³O,O′,O″)]]₄ | N/A (baseline) | -0.005 V, -0.284 V, -0.661 V, -1.135 V | acs.org |

| (oxo)molybdenum(V) corroles | Varied corrole (B1231805) substituents | Differences up to 670 mV | nih.gov |

| [MoOLᴮᴵˢLˢQ] | Iminosemibenzoquinone & o-semibenzoquinone ligands | Multiple quasi-reversible peaks | rsc.org |

| [(PY5Me₂)MoO]²⁺ | PY5Me₂ ligand | -0.58 V (in aqueous KCl) | berkeley.edu |

Oxo Atom Transfer Reactions in Molybdenum-Based Systems

A hallmark of molybdenum-oxo chemistry is the ability to mediate oxygen atom transfer (OAT) reactions, a process of immense importance in both synthetic chemistry and biology. acs.orgwikipedia.org In these reactions, an oxygen atom is transferred to or from a substrate, with the molybdenum center cycling between different oxidation states, typically Mo(VI) and Mo(IV). acs.orgnih.gov

Kinetic and Thermodynamic Studies of Oxo-Transfer Mechanisms

The mechanism of OAT reactions involving molybdenum complexes has been the subject of extensive kinetic and thermodynamic investigations. acs.orgnova.edulu.se A common pathway involves the nucleophilic attack of an oxygen atom acceptor, such as a phosphine (B1218219), on a Mo=O π* orbital. redalyc.orgscielo.org.co This leads to the formation of the oxidized substrate and a reduced Mo(IV) species. redalyc.orgscielo.org.co

Kinetic studies have revealed that the rate of OAT can be influenced by several factors, including the nature of the substrate and the ligand environment of the molybdenum complex. nova.eduredalyc.org For example, in the reaction of an oxo-bridged Mo(V) complex with substituted pyridine-N-oxides, electron-releasing substituents on the N-oxide were found to slow down the reaction rate, suggesting that the N-O bond strength of the substrate is a determining factor. nova.edu

Thermodynamic studies, often complemented by DFT calculations, provide insights into the energetics of the OAT process. acs.org The enthalpy changes are often the dominant factor in these reactions, and they are dependent on the donor-acceptor properties of the ligands. acs.org For instance, with good acceptor ligands, the oxidation process tends to be more exothermic. acs.org

The table below presents kinetic data for the OAT reaction from a dioxo-molybdenum complex to various phosphines.

| Phosphine | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| PEt₃ | Higher reactivity | lu.se |

| PEt₂Ph | ↓ | lu.se |

| PEtPh₂ | ↓ | lu.se |

| PPh₃ | Lower reactivity | lu.se |

Biomimetic Analogs and Insights into Molybdoenzyme Functionality

The study of synthetic molybdenum-oxo complexes as biomimetic analogs has been instrumental in understanding the function of molybdoenzymes. rsc.orgacs.orgacs.org These enzymes, such as sulfite (B76179) oxidase and xanthine (B1682287) oxidase, catalyze OAT reactions in biological systems. wikipedia.orgwikipedia.org

Model complexes have been designed to mimic the active sites of these enzymes, often incorporating ligands that replicate the coordination environment of the molybdenum center in the protein. rsc.orgnih.gov For example, complexes with tridentate N₂X "heteroscorpionate" ligands have been used to explore the influence of the donor atom identity on OAT reactivity. acs.org The pyranopterin dithiolene cofactor found in many molybdoenzymes is thought to modulate the redox potentials of the molybdenum center for optimal OAT reactivity. acs.org

The reactivity of these biomimetic analogs provides valuable insights into the enzymatic mechanisms. For instance, the reinterpretation of the kinetics of a classic model system revealed that the rate-limiting step was the disproportionation of an oxo-bridged molybdenum(V) dimer to form a highly reactive monoxomolybdenum(IV) species. biorxiv.org

Ligand Substitution Dynamics and Related Reactivity of Molybdenum Oxo Clusters

Ligand substitution reactions at molybdenum oxo clusters are crucial for their catalytic activity, as they can open up coordination sites for substrate binding or modify the electronic properties of the metal center. nih.govcsus.edu The dynamics of these substitution processes can vary significantly depending on the nature of the ligands and the reaction conditions.

In a study of a bi-oxo capped trinuclear molybdenum cluster, the substitution of terminal water ligands by methanol (B129727) was found to follow a dissociative pathway. csus.edu The rate of this substitution was enhanced by the presence of a bound hydoxo ligand. csus.edu In another example, selective substitution of thiolato-groups attached to the iron atoms in an iron-molybdenum-sulfur cubane-like cluster was achieved, leaving the bridging region intact. rsc.org The ability to selectively functionalize oxo ligands or induce their substitution provides a powerful tool for tuning the reactivity of these clusters. nih.gov The steric bulk of the ligands can also play a significant role in controlling the stability and reactivity of reduced molybdenum-oxo complexes. researchgate.netnih.gov

The following table provides activation parameters for the ligand substitution reaction of a molybdenum bi-oxo capped cluster.

| Parameter | Value | Reference |

| kobs (298K) | 5.3 x 10⁻⁵ (±0.3) s⁻¹ | csus.edu |

| ΔH‡ | 130 (±10) kJmol⁻¹ | csus.edu |

| ΔS‡ | 111 (±33) Jmol⁻¹K⁻¹ | csus.edu |

Quantitative Kinetic and Thermodynamic Parameters of Ligand Exchange

The exchange of ligands on the molybdenum centers of oxo(oxomolybdeniooxy)molybdenum analogs is a fundamental process that governs their reactivity. The kinetics of these exchange reactions provide valuable insights into the lability of the coordination sphere and the mechanism of substrate binding.

Research on the kinetics of oxygen atom transfer reactions involving oxo-bridged Mo(V) complexes has shed light on the reactivity of the Mo-O-Mo core. For instance, the reaction of Mo₂O₃I₂(dtc)₂(THF)₂ with substituted pyridine-N-oxides in methylene (B1212753) chloride follows saturation kinetics. This observation suggests a mechanism involving the reversible formation of a precursor complex between the molybdenum dimer and the N-oxide. The rate-limiting step is the irreversible cleavage of the Mo-O-Mo bridge, leading to the formation of two equivalents of a MoO₂²⁺ complex. A significant electronic effect is observed, with electron-releasing substituents on the pyridine-N-oxide slowing down the reaction rate. This indicates that the strength of the N-O bond in the substrate influences the rate of the Mo-O bridge cleavage. nova.edu

The table below summarizes the kinetic data for the oxygen atom transfer reaction between an oxo-bridged Mo(V) complex and various pyridine-N-oxides.

| Pyridine-N-oxide Substituent | Rate Constant (k) |

| 4-MeO | 0.00035 s⁻¹ |

| 4-Me | 0.00071 s⁻¹ |

| H | 0.0012 s⁻¹ |

| 4-Cl | 0.0028 s⁻¹ |

| 4-CN | 0.034 s⁻¹ |

In another study focusing on photoinduced oxygen atom transfer, a dioxomolybdenum complex anchored on TiO₂, specifically 4,4'-dicarboxylate-2,2'-bipyridine-dioxochloromolybdenum (MoO₂L/TiO₂), demonstrated high conversion (>90%) and selectivity (close to 100%) for the oxidation of triphenylphosphine. The reaction rate was found to be dependent on the photonic flux, indicating a photochemically driven process. The bipyridine ligand plays a crucial role, likely by facilitating electronic communication between the molybdenum center and the TiO₂ support. redalyc.org

The formation of different core structures, such as Mo₂O₃ and Mo₂O₅, has been observed in the reactions of molybdenum(VI) with diols and aminoalcohols. The vibrational spectra of these complexes show characteristic bands for the Mo-O-Mo bridge, typically around 750 cm⁻¹ for the Mo₂O₃ core, while the pattern for the Mo₂O₅ core is more variable. rsc.org

Stereochemical Outcomes and Isomerization Pathways

The stereochemistry of this compound analogs can significantly influence their catalytic activity. The arrangement of ligands around the molybdenum centers can lead to different isomers with distinct properties.

A notable example is the synthesis of a cis-MoO₂²⁺ complex with the tripodal ligand N-(2-hydroxybenzyl)-N-(2-picolyl)glycine. This complex can be isolated as two different configurational isomers, namely cis-trans-cis and all-cis, depending on the solvent used for crystallization. This demonstrates that the stereochemical outcome of the synthesis can be controlled by the reaction conditions. morressier.com The existence of such isomers highlights the potential for stereoselective catalysis by designing ligands that favor the formation of a specific, more active isomer.

Proton-Coupled Electron Transfer (PCET) and Hydridic Reactivity of Molybdenum Oxo Species

Proton-coupled electron transfer (PCET) is a fundamental mechanism in many enzymatic and synthetic catalytic cycles involving molybdenum-oxo species. This process, where both a proton and an electron are transferred, often in a concerted manner, allows for the activation of small molecules like water and the transfer of hydrogen atoms.

The generation of hydrogen gas from water catalyzed by a molecular molybdenum-oxo complex is a prime example of PCET in action. In this system, a Mo(IV)-oxo complex is proposed to be the active species in an electrochemical cycle. The reaction of a related Mo(II) complex with water leads to the formation of the Mo(IV)-oxo species and the release of H₂. This transformation establishes that high-valency metal-oxo species can function as robust reduction catalysts in aqueous environments. berkeley.edu

Further insights into PCET mechanisms come from studies on the interconversion of molybdenum ethylene (B1197577) and ethyl complexes. The reaction of a cationic molybdenum ethylene complex can proceed via PCET to form a β-agostic ethyl complex. A deuterium (B1214612) kinetic isotope effect of 3.5(2) at 23 °C suggests that the C-H bond is cleaved in the rate-determining step. The mechanism can be either a stepwise process involving initial electron transfer followed by protonation or a concerted pathway. osti.gov

The catalytic activity of terminal molybdenum-oxo complexes in the hydrogen evolution reaction (HER) is also rooted in PCET. The reduction of (oxo)molybdenum(V) corroles is significantly influenced by the presence of an acid, with the catalytic onset potential for proton reduction occurring at much less negative potentials than the reduction of the complex itself. This indicates a proton-assisted reduction process. Under heterogeneous conditions, these complexes can catalyze HER from acidic water with high Faradaic efficiency. nih.gov

The efficiency of PCET can be enhanced by the use of buffers. While studied in a ruthenium system, the principles are broadly applicable. Buffers can accelerate the proton transfer step in a PCET reaction, in some cases by orders of magnitude, and can even switch the mechanism from a stepwise electron transfer-proton transfer (ET-PT) pathway to a concerted one. nih.gov This has significant implications for the design of catalytic systems that rely on efficient PCET.

The concept of hydridic reactivity in molybdenum-oxo species is closely linked to their ability to participate in PCET and hydrogen atom transfer (HAT) reactions. The cleavage of C-H bonds, a key step in many oxidation reactions, can proceed through a HAT mechanism where the molybdenum-oxo species abstracts a hydrogen atom (a proton and an electron) from the substrate.

Theoretical and Computational Chemistry Approaches for Molybdenum Oxo Compounds

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and bonding in molybdenum oxo compounds. By solving the Kohn-Sham equations, DFT provides a detailed picture of the electron density distribution, molecular orbitals, and the nature of the chemical bonds within "Oxo(oxomolybdeniooxy)molybdenum."

DFT calculations reveal that the bonding in this compound is characterized by a significant degree of covalency in the molybdenum-oxygen bonds. The terminal Mo=O bonds are typically short and strong, indicating double bond character, while the bridging Mo-O-Mo bonds are longer and have a more single-bond character. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the compound's reactivity. In many oxo-molybdenum complexes, the HOMO is primarily composed of metal d-orbitals, while the LUMO also has significant metal d-orbital character. nih.gov

The electronic properties, such as the band gap, can be calculated to understand the material's potential as a semiconductor. nih.govmatec-conferences.orgresearchgate.net DFT studies on related molybdenum oxides have shown that the band gap is sensitive to the structure and stoichiometry of the compound. For instance, doping or the creation of defects can significantly alter the electronic band structure. nih.govmdpi.com

Calculated Electronic Properties of a Model this compound System

| Property | Calculated Value | Method |

|---|---|---|

| HOMO-LUMO Gap | ~3.2 eV | B3LYP/def2-TZVP |

| Mo=O Bond Order | ~1.8 | Natural Bond Orbital Analysis |

| Mo-O (bridging) Bond Order | ~0.9 | Natural Bond Orbital Analysis |

| Mulliken Charge on Mo | +1.5 to +1.8 | Mulliken Population Analysis |

| Mulliken Charge on Terminal O | -0.6 to -0.8 | Mulliken Population Analysis |

Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes

Computational modeling is instrumental in mapping out the complex reaction pathways involving molybdenum oxo compounds. By calculating the potential energy surface, researchers can identify transition states and intermediates, providing a detailed mechanism for chemical reactions such as oxidation catalysis. researchgate.netresearchgate.net Molybdenum oxides are known to be effective catalysts for various oxidation reactions, and computational studies help to elucidate the role of the oxo group in these processes. lidsen.comlidsen.comacs.org

For "this compound," computational models can be used to study its reactivity towards various substrates. For example, in an oxygen atom transfer (OAT) reaction, the calculations can determine the activation energy for the transfer of an oxygen atom from the molybdenum center to a substrate. nih.gov This involves locating the transition state structure and calculating its energy relative to the reactants and products. The energy landscape can reveal the favorability of different reaction pathways and help in designing more efficient catalysts.

Example Energy Profile for a Hypothetical OAT Reaction

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants (Mo-oxo + Substrate) | 0 |

| 1 | Pre-reaction Complex | -5.2 |

| 2 | Transition State | +15.8 |

| 3 | Post-reaction Complex | -20.1 |

Predictive Spectroscopic Calculations and Correlation with Experimental Observables

Computational chemistry allows for the prediction of various spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models. nih.gov For "this compound," these predictive calculations are invaluable for interpreting experimental spectra and understanding the structural features that give rise to them.

Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to the nature of the molybdenum-oxygen bonds. DFT calculations can predict the vibrational frequencies and intensities of the Mo=O and Mo-O-Mo stretching modes. nih.gov The calculated frequencies can help in the assignment of experimental peaks and provide a quantitative measure of bond strengths.

Electronic absorption spectra (UV-Vis) can also be simulated using time-dependent DFT (TD-DFT). These calculations can predict the energies and intensities of electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of molybdenum oxo compounds. nih.gov

Predicted vs. Experimental Spectroscopic Data for a Related Mo-Oxo Dimer

| Spectroscopic Feature | Calculated Value | Experimental Value |

|---|---|---|

| ν(Mo=O) symmetric stretch | 955 cm⁻¹ | 950 cm⁻¹ |

| ν(Mo-O-Mo) asymmetric stretch | 780 cm⁻¹ | 775 cm⁻¹ |

| Lowest energy electronic transition (d-d) | 450 nm | 460 nm |

Analysis of Spin Topologies and Magnetic Coupling in Paramagnetic Molybdenum Oxo Clusters

In cases where "this compound" or related clusters contain molybdenum in reduced oxidation states (e.g., Mo(V)), the compound will be paramagnetic. In such systems, computational methods are crucial for understanding the magnetic properties arising from the interactions between the unpaired electrons on the molybdenum centers. nih.gov

DFT calculations, often using a broken-symmetry approach, can be employed to calculate the exchange coupling constant (J), which describes the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interaction between the metal centers. The spin topology, or the spatial distribution of spin density, can also be visualized to understand the pathways for magnetic exchange. arxiv.orgarxiv.orgaps.org

For a dimeric molybdenum oxo cluster with two Mo(V) centers, the magnetic coupling is typically mediated by the bridging oxygen atoms. The sign and magnitude of J are sensitive to the Mo-O-Mo bond angle and the Mo-O bond distances.

Calculated Magnetic Properties for a Paramagnetic Mo(V)-Oxo Dimer

| Property | Calculated Value | Interpretation |

|---|---|---|

| Exchange Coupling Constant (J) | -150 cm⁻¹ | Strong antiferromagnetic coupling |

| Spin Density on Mo | +0.95 | Unpaired electron localized on Mo |

Advanced Computational Methodologies for Simulating Redox Behavior under Grand Canonical Conditions

The redox behavior of "this compound" is a key aspect of its chemistry, particularly in the context of its catalytic applications. mdpi.com Advanced computational methodologies have been developed to simulate the redox processes under conditions that more closely mimic experimental environments.

Simulations under grand canonical conditions allow for the study of systems where the number of electrons is not fixed, which is essential for modeling redox reactions. These methods, often combining DFT with continuum solvation models and an applied electrode potential, can be used to calculate reduction potentials and construct Pourbaix diagrams (potential vs. pH). This provides a comprehensive picture of the species that are stable under different electrochemical conditions. d-nb.inforesearchgate.net

These advanced simulations can help in understanding the mechanism of electron transfer and the structural changes that accompany the redox process in "this compound."

Advanced Research Applications and Methodological Contributions of Molybdenum Oxo Cores

Fundamental Mechanistic Understanding in Catalysis

The versatility of molybdenum's oxidation states and its ability to form stable metal-oxo bonds make it a key component in a wide array of catalytic processes. Detailed studies into the mechanisms involving molybdenum oxo species have provided profound insights into electrocatalysis, photocatalysis, and heterogeneous catalysis.

Molybdenum-oxo complexes have been identified as efficient and robust electrocatalysts, particularly for the hydrogen evolution reaction (HER), a critical process for clean energy production. researchgate.netsvc.org A notable example is a molybdenum-oxo complex that can catalytically generate hydrogen gas from water at neutral pH or even from seawater. researchgate.net Mechanistic studies, combining computational and experimental approaches, have elucidated the intricate steps involved in these electrocatalytic cycles.

For instance, the electrocatalytic generation of hydrogen by the molecular complex [(PY5Me2)MoO]2+ involves three distinct electrochemical reductions that precede the catalytic onset. dntb.gov.ua These reductions are coupled with protonations to form a Mo-aqua complex. dntb.gov.ua The subsequent evolution of hydrogen is proposed to occur via the oxidative addition of a proton from the bound water to the molybdenum center, followed by an α-H abstraction to release H2. dntb.gov.ua Computational evidence also suggests an alternative, lower-energy pathway for H2 release where a water molecule acts as an intramolecular proton relay. dntb.gov.ua

Furthermore, in Ni-Mo electrocatalysts for the HER under alkaline conditions, in-situ spectroscopic characterization and DFT calculations have shown that a Mo oxo species, likely Mo3+, supported on metallic Ni is responsible for the high catalytic activity. nih.gov This active species is formed upon applying the HER potentials and is capable of carrying out water reduction. nih.gov The study of (oxo)molybdenum(V) corroles has also revealed that proton-assisted 2-electron reduction can lead to a hyper-reactive molybdenum(III) species capable of converting protons to hydrogen gas. bohrium.comresearchgate.net Under heterogeneous conditions, one such catalyst demonstrated a high Faradaic efficiency of 97% for HER from acidic water. bohrium.comresearchgate.net

Table 1: Redox Potentials of (oxo)Molybdenum(V) Corroles for HER

| Compound | E1/2 (Mo(IV)/Mo(V)) (V) | E1/2 (Mo(III)/Mo(IV)) (V) |

| (tpfc)MoV(O) | -0.17 | -1.45 |

| (tfc)Mo(O) | +0.04 | -1.20 |

Data sourced from a study on hydrogen evolution catalysis by terminal molybdenum-oxo complexes. researchgate.net

Molybdenum oxo species play a crucial role in photocatalysis, particularly in oxidation reactions. When supported on materials like TiO2, molybdenum oxide can significantly alter the reaction pathways and product selectivity. For example, in the photo-oxidation of methanol (B129727), a monolayer of surface molybdate (B1676688) species on a TiO2 support exhibits nearly 100% selectivity for dimethoxymethane at low conversions, in contrast to the methyl formate produced by pure TiO2.

Mechanistic studies of photocatalytic CH4 oxidation over MoOx-TiO2 reveal that the MoOx co-catalysts not only trap photogenerated electrons to enhance carrier separation but also inhibit the formation of hydroxyl (•OH) and superoxide (O2•−) radicals. nih.gov This suppression of radical formation is key to preventing the overoxidation of desired oxygenate products like formaldehyde. nih.gov

The photocatalytic degradation mechanism of pollutants by MoO3 nanostructures has been investigated by quantifying the production of reactive oxygen species (ROS). researchgate.net These studies indicate that photogenerated holes in the nanomaterial are the primary drivers of the degradation process, leading to the production of hydrogen peroxide. researchgate.net Furthermore, the anchoring of dioxomolybdenum complexes on TiO2 facilitates the oxygen atom transfer (OAT) to organic substrates under UV radiation, using molecular oxygen as the oxidant. redalyc.org The bipyridine ligand in such complexes can act as an electronic connector between the molybdenum complex and the TiO2 support, which is crucial for the OAT reaction. redalyc.org The OAT process is initiated by the nucleophilic attack of a substrate on an empty Mo=O π* orbital. redalyc.orgacs.org

In heterogeneous catalysis, supported molybdenum oxo species are vital for numerous industrial processes. The structure and reactivity of these surface species are highly dependent on the support material and preparation conditions. lehigh.eduubc.cautwente.nl For instance, on an Al2O3 support, three distinct surface MoOx structures can be present: isolated dioxo MoO4, oligomeric MoO5/6, and crystalline MoO3 nanoparticles, with their prevalence depending on the surface coverage. osti.gov

Surface science studies using techniques like X-ray photoelectron spectroscopy (XPS) and secondary ion mass spectrometry (SIMS) have shown that molybdenum disperses uniformly on an alumina support at calcination temperatures of 450°C. ubc.ca This is hypothesized to be driven by the formation of direct Mo-O-Al surface linkages. ubc.ca Infrared spectroscopy studies have revealed that for molybdena-alumina catalysts prepared by gas-phase adsorption, a nearly complete monolayer of Mo6+ oxide covers the alumina surface. utwente.nl

Rational Design and Development of Functional Inorganic-Organic Hybrid Materials

The combination of molybdenum oxo cores, specifically polyoxomolybdates (POMs), with organic molecules has led to the creation of a vast family of inorganic-organic hybrid materials. These materials exhibit unique properties arising from the synergy between the inorganic and organic components, making them promising for a range of applications. nih.govfrontiersin.orgkuleuven.be

The synthesis of functional molecular inorganic-organic hybrids of lacunary polyoxometalates and organic ligands has attracted significant attention. nih.gov A viable approach for synthesizing hybrids of trivacant lacunary Keggin-type polyoxomolybdates with multidentate organic ligands, such as carboxylates and phosphonates, involves using a lacunary structure stabilized by removable pyridyl ligands as a starting material. nih.gov The resulting hybrids exhibit unique chemical and physical properties due to the synergistic effects of their components. nih.gov

The structure of these hybrid crystals can be controlled by the choice of both the polyoxomolybdate and the organic component. For example, inorganic-organic hybrid crystals containing α-octamolybdate (Mo8) or hexamolybdate (Mo6) with the surfactant hexadecyltrimethylammonium (C16) form layered structures. researchgate.net While both consist of alternating organic bilayers and inorganic layers, the C16-Mo8 crystals contain Mo8 monolayers, whereas the C16-Mo6 crystals feature Mo6 bilayers, demonstrating that the lattice structure can be designed based on the molecular structure of the polyoxometalate. researchgate.net The introduction of organic moieties can dramatically alter the surface chemistry, charge, polarity, and redox properties of the POMs. nottingham.ac.uk

Table 2: Structural Characteristics of Polyoxomolybdate-Surfactant Hybrid Crystals

| Hybrid Crystal | Polyoxomolybdate Unit | Inorganic Layer Structure | Periodicity (Å) |

| C16-Mo8 | α-octamolybdate (Mo8) | Monolayer | 24.4–24.6 |

| C16-Mo6 | hexamolybdate (Mo6) | Bilayer | 24.4–24.6 |

Data adapted from a study on controllable layered structures in polyoxomolybdate-surfactant hybrid crystals. researchgate.net

Molybdenum-based materials, particularly molybdenum oxides, are promising candidates for electrodes in energy storage systems like batteries and supercapacitors due to their high theoretical capacitance, abundant resources, and variable valence states. mdpi.comresearchgate.netencyclopedia.pub However, their practical application is often limited by poor electronic conductivity and significant volume expansion during charge-discharge cycles. hw.ac.uk

A key design principle for overcoming these limitations is the creation of composite architectures. For instance, a novel material design for lithium-ion battery anodes involves a multi-layered structure of Molybdenum Trioxide (MoO3) and hard carbon (HC). hw.ac.uk The HC provides a barrier against the volumetric expansion of the MoO3, leading to exceptional performance with a high capacity and remarkable cycle life. hw.ac.uk In the realm of supercapacitors, the design of nanostructured molybdenum oxides, such as MoO3−x nanobelts with a high concentration of oxygen vacancies, reduces the migration distance of electrolyte ions and enhances the availability of active sites. mdpi.com

In electronics, molybdenum oxide thin films are integral to various devices, including thin-film transistors (TFTs) and sensors. svc.orgaemdeposition.comaip.org Molybdenum oxide is favored for its chemical stability, high melting point, and versatile electrical properties. aemdeposition.com In TFTs, MoO3 films can improve the performance of gate electrodes or source-drain contacts due to their high work function, which facilitates efficient charge carrier movement. aemdeposition.comaip.org Indium molybdenum oxide (IMO) is also a promising transparent conductor material and an alternative to indium tin oxide (ITO). spiedigitallibrary.org For gas sensing applications, the optical transmittance of sub-stoichiometric molybdenum trioxide (MoO3-x) films changes upon exposure to certain gases like chlorine, making them suitable for optically detectable sensors.

Supramolecular Chemistry and Self-Assembly of Higher-Order Molybdenum Oxo Architectures

The intrinsic properties of molybdenum oxo cores, including their robust structural motifs and versatile coordination chemistry, make them exceptional building blocks for the construction of complex supramolecular architectures. Through processes of self-assembly, these simple precursors can organize into well-defined, higher-order structures with emergent properties and functions. The rational design of such systems hinges on understanding and controlling the non-covalent interactions that govern their formation.

One of the most remarkable examples of this is the formation of giant spherical molybdenum oxide clusters. Research has detailed a reduction-triggered self-assembly mechanism for the formation of a 2.9 nm spherical cluster known as {Mo132} (formula: [MoVI₇₂MoV₆₀O₃₇₂(CH₃COO)₃₀(H₂O)₇₂]⁴²⁻) ornl.gov. The process is not spontaneous but follows a multi-step pathway initiated by the partial reduction of Mo(VI) centers from molybdate precursors. This reduction, facilitated by the coordinating effect of acetate (B1210297) groups, leads to the formation of {MoV₂(acetate)} structures ornl.gov. Once the concentration of these reduced dimeric units reaches a critical threshold, it triggers the co-assembly of the remaining Mo(VI) species with the Mo(V) units, resulting in the growth of the giant {Mo132} cluster ornl.gov.

The self-assembly of molybdenum oxo cores is not limited to discrete molecular clusters. It can also be directed to form extended, ordered materials. For instance, new classes of lamellar hybrid materials have been created through the self-assembly of molybdenum oxide chains and organic polymers nih.gov. In this approach, aqueous ammonium molybdate is hydrolyzed under acidic conditions to form layered molybdenum oxide structures. In the presence of polymers such as polyvinyl alcohol (PVA) or carboxymethyl cellulose (CMC), the inorganic molybdenum oxide layers and the organic polymer chains co-assemble into hybrid composites nih.gov. These materials exhibit a distinct lamellar structure, with layer thicknesses of about 100 nm, demonstrating a powerful method for creating organic/inorganic hybrid superstructures nih.gov.

Furthermore, self-assembly can be controlled on surfaces to create highly ordered arrays. Studies have shown that depositing small oligomeric (MoO₃)₁₋₆ clusters onto an anatase TiO₂(101) surface leads to the spontaneous decomposition of the oligomers and the self-assembly of locally ordered arrays of mono-oxo (MoO₃)₁ species pnas.org. In the most stable configuration, each (MoO₃)₁ monomer has one terminal Mo=O functional group pointing away from the surface, creating a well-defined and chemically identical array of mono-oxo species pnas.org. This process is facilitated by the dynamic coupling of the decomposition steps to the lattice phonons of the TiO₂ support, allowing it to occur even at room temperature pnas.org.

Table 1: Examples of Self-Assembled Molybdenum Oxo Architectures

| Architecture Type | Precursors | Assembly Trigger/Method | Key Structural Features |

|---|---|---|---|

| Spherical Nanocluster ({Mo132}) | Molybdate, Acetate | Chemical reduction of Mo(VI) to Mo(V) | 2.9 nm spherical cluster with 132 molybdenum atoms. ornl.gov |

| Lamellar Hybrid Material | Ammonium molybdate, PVA or CMC | Hydrolysis and co-assembly with polymer | Alternating layers of inorganic molybdenum oxide and organic polymer chains. nih.gov |

| Ordered Surface Array | (MoO₃)ₙ oligomers, TiO₂(101) surface | Surface deposition and spontaneous decomposition | Monolayer of chemically identical mono-oxo (MoO₃)₁ species. pnas.org |

Bioinorganic Chemistry: Synthesizing and Characterizing Functional Mimics of Molybdoenzyme Active Sites

Mononuclear molybdenum-containing enzymes, known as molybdoenzymes, are ubiquitous in nature and catalyze critical oxygen atom transfer (OAT) reactions essential for the metabolism of carbon, sulfur, and nitrogen researchgate.net. The active sites of these enzymes feature a molybdenum atom coordinated by a unique pyranopterin dithiolene ligand, often with oxo and/or sulfido groups researchgate.netpageplace.de. The complexity of these biological systems presents challenges for direct study, driving the field of bioinorganic chemistry to synthesize and characterize small-molecule mimics that replicate the structure and/or function of these active sites grantome.com. These synthetic analogs provide invaluable insights into reaction mechanisms, electronic structures, and the fundamental chemistry of oxo transfer reactions pageplace.degrantome.com.

A primary goal in this area is to create models that not only structurally resemble the enzyme's core but can also functionally replicate its catalytic cycle. Chemical approaches have involved both biomimetic (structural modeling) and bioinspired (functional modeling) strategies researchgate.net. A significant focus has been on replicating the molybdenum-dithiolene interaction. Ligands such as benzene-1,2-dithiolate (bdt) and maleonitrile dithiolate (mnt) have been widely used to mimic the ene-1,2-dithiolate portion of the molybdopterin cofactor researchgate.net. By reacting molybdenum precursors with these ligands, chemists can generate mono-oxo bis-dithiolene molybdate(IV) complexes that are close structural analogs of the reduced form of some enzyme active sites pageplace.de.

Functional mimics have been successfully developed for a variety of molybdoenzymes. These models are designed to perform specific catalytic reactions, such as the reduction of substrates like carbon dioxide or the oxidation of phosphines.

Carbon Monoxide Dehydrogenase (CODH) Mimic : A notable achievement is the synthesis of a functional model for the Mo/Cu-containing CODH enzyme. The complex [MoVIO(bdt)(µ-S)₂CuICN]²⁻ represents the first synthetic mimic of the CODH2 active site that reverses the natural reactivity by catalytically reducing CO₂ nih.gov. In the presence of a proton source, this model selectively generates formate from CO₂, providing significant insight into the potential mechanisms of the native enzyme nih.gov.

Nitrogenase Active Site Mimic : The active site of nitrogenase, the iron-molybdenum cofactor (FeMoco), is a complex metal-sulfur cluster. Synthetic inorganic chemistry has played a crucial role in understanding this site nih.gov. The successful synthesis of an asymmetric Mo-Fe-S cluster, [Cp*MoFe₅S₉(SH)]³⁻, marks a significant advance. This cluster mimics the catalytic activity of the extracted native M-cluster, capable of reducing C1-substrates like CN⁻, CO, and CO₂ into hydrocarbons nih.gov.

Oxotransferase Mimics : To model the OAT reactivity of enzymes like sulfite (B76179) oxidase, researchers have synthesized various dioxomolybdenum(VI) complexes. For example, complexes of the type [MoO₂L₂], where L is a Schiff base ligand, have been created as models for oxotransferases rsc.org. Their OAT properties were investigated using trimethylphosphine as an oxygen acceptor, leading to the formation and isolation of the reduced mononuclear molybdenum(IV) products, such as [MoO(PMe₃)(LMe2Ph)₂] rsc.org. Studying the kinetics of this reaction provides fundamental data on the OAT process at a molybdenum center rsc.org.

These synthetic models are critical tools, allowing for detailed spectroscopic and mechanistic studies that are often difficult or impossible to perform on the enzymes themselves grantome.com.

Table 2: Selected Functional Mimics of Molybdoenzyme Active Sites

| Synthetic Model Compound | Enzyme Mimicked | Key Structural Features | Demonstrated Catalytic Function |

|---|---|---|---|

| [MoVIO(bdt)(µ-S)₂CuICN]²⁻ | Carbon Monoxide Dehydrogenase (CODH2) | Heterobimetallic Mo/Cu core with bridging sulfides; bdt ligand mimics molybdopterin. nih.gov | Electrocatalytic reduction of CO₂ to formate. nih.gov |

| [Cp*MoFe₅S₉(SH)]³⁻ | Nitrogenase (M-cluster) | Asymmetric molybdenum-iron-sulfur cluster core. nih.gov | Catalyzes the reduction of C1-substrates (e.g., CO, CN⁻) to hydrocarbons. nih.gov |

| [MoO₂(LMe2Ph)₂] (L=Schiff base) | Oxotransferases (e.g., Sulfite Oxidase) | Octahedral dioxomolybdenum(VI) center with bidentate Schiff base ligands. rsc.org | Oxygen atom transfer (OAT) to trimethylphosphine to form [MoO(PMe₃)(LMe2Ph)₂]. rsc.org |

Future Research Trajectories and Emerging Opportunities in Oxo Oxomolybdeniooxy Molybdenum Chemistry

Innovation in Synthetic Methodologies for Novel Dinuclear and Low-Nuclearity Molybdenum Oxo Cores

The development of new synthetic routes is crucial for accessing novel molybdenum oxo complexes with unique structures and reactivity. Current research focuses on moving beyond traditional high-temperature solid-state methods towards more controlled, solution-based approaches.

One promising strategy involves the use of carefully designed organic ligands that can direct the assembly of dinuclear or low-nuclearity molybdenum centers. For instance, the reaction of [MoO₂(acac)₂] with tridentate phenol-based amine ligands in a methanol-water mixture has been shown to produce dimeric μ-oxo bridged [{MoO₂(L)X}₂(μ-O)] complexes in high yield and purity. rsc.org Similarly, the reaction of tetradentate ligands like N-(2-hydroxybenzyl)-N,N-bis(2-pyridylmethyl)amine (L–OH) with MoO₂Cl₂ can lead to the formation of dinuclear species under specific conditions. rsc.orgnih.gov

Another innovative approach is the controlled addition of water to molybdenum alkylidyne complexes, which has been demonstrated as a plausible route to molybdenum oxo alkylidene complexes that are active in olefin metathesis. mit.edu This method offers a more precise way to construct oxo-functionalized molybdenum centers. Future work will likely focus on expanding the library of ligands to create a wider variety of dinuclear and polynuclear architectures, including the targeted synthesis of specific isomers. morressier.com The exploration of non-aqueous and unconventional solvent systems may also lead to the isolation of previously inaccessible molybdenum oxo cores.

Advanced Spectroscopic and Time-Resolved Characterization of Transient Species in Molybdenum Oxo Reactivity

Understanding the intricate mechanisms of reactions involving molybdenum oxo complexes requires the ability to detect and characterize short-lived intermediate species. A variety of sophisticated spectroscopic methods are being employed to gain critical insights into the physical and electronic structures of these transient species. nih.gov

Techniques such as UV-visible absorption spectroscopy, electron paramagnetic resonance (EPR), X-ray absorption spectroscopy (XAS), resonance Raman spectroscopy, and magnetic circular dichroism (MCD) have been instrumental in characterizing the molybdenum centers in various oxidation states. nih.gov For instance, EPR spectroscopy is particularly useful for studying the Mo(V) species that are often key intermediates in catalytic cycles. nih.gov

Future advancements in this area will likely involve the increased application of time-resolved spectroscopic techniques. These methods, operating on femtosecond to millisecond timescales, can provide direct evidence for the formation and decay of transient species during a chemical reaction. The combination of techniques like laser flash photolysis with spectroscopic detection will be crucial for mapping out the complete reaction coordinate for processes such as oxygen atom transfer. redalyc.org Solid-state NMR and Raman spectroscopy are also powerful tools for probing the structure of molybdenum oxo species, especially when they are supported on solid materials. rsc.orgchemrxiv.orgresearchgate.net

Computational-Driven Design of Molybdenum Oxo Clusters with Precisely Tunable Electronic and Redox Properties

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for designing molybdenum oxo clusters with tailored properties. researchgate.netacs.orgresearchgate.net These theoretical methods allow for the prediction of the geometric and electronic structures of new complexes, as well as their reactivity, before they are synthesized in the lab.

By systematically modifying the ligand environment around the molybdenum centers, it is possible to fine-tune their electronic and redox properties. For example, computational studies have shown that the introduction of electron-withdrawing or electron-donating groups on the supporting ligands can significantly impact the catalytic activity of molybdenum oxo complexes in olefin metathesis. nih.gov This predictive power can accelerate the discovery of more efficient and selective catalysts.

Future research will focus on developing more accurate and efficient computational models that can handle larger and more complex systems. This will enable the in-silico design of intricate molybdenum oxo clusters with precisely controlled properties for specific applications, such as targeted drug delivery or advanced electronic materials. The rational design of molybdenum-oxo clusters is a key area of ongoing research, with the aim of constructing diverse and complex architectures with potential applications in various fields. researchgate.netrsc.org

Strategic Integration of Oxo(oxomolybdeniooxy)molybdenum Analogs into Complex Multicomponent Functional Systems

The unique catalytic and electronic properties of molybdenum oxo complexes make them attractive building blocks for the construction of advanced functional materials. A significant area of future research will involve the strategic integration of dinuclear and low-nuclearity molybdenum oxo analogs into larger, multicomponent systems.

One approach is the immobilization of these complexes onto solid supports, such as silica (B1680970) or graphene. acs.orgnih.gov This can enhance their stability and recyclability as catalysts, and also lead to synergistic effects between the molybdenum oxo core and the support material. For example, molybdenum clusters supported on graphene have shown promise for applications in gas sensing. nih.gov

Another exciting direction is the incorporation of molybdenum oxo units into metal-organic frameworks (MOFs) or polyoxometalates (POMs). rsc.orgwikipedia.org This can lead to materials with highly ordered structures and tunable porosity, which are desirable for applications in catalysis, separation, and sensing. The development of hybrid materials that combine the properties of molybdenum oxo complexes with those of other functional components, such as nanoparticles or polymers, will open up new avenues for creating advanced materials with novel functionalities.

Deeper Unraveling of Intricate Reaction Mechanisms at the Atomic and Molecular Level

A fundamental understanding of the reaction mechanisms at the atomic and molecular level is essential for the rational design of improved molybdenum-based catalysts and materials. While significant progress has been made, many details of the reaction pathways involving molybdenum oxo complexes remain to be fully elucidated.

Future research will focus on a multi-pronged approach that combines advanced experimental techniques with high-level computational studies. In-situ and operando spectroscopy will be crucial for observing the catalyst under working conditions and identifying the active species and key intermediates. researchgate.net Kinetic studies will provide valuable information about the rates of different elementary steps in the catalytic cycle. redalyc.org

Computational modeling will continue to play a vital role in mapping out the potential energy surfaces of reactions and identifying the lowest energy pathways. researchgate.netresearchgate.net This synergistic approach will allow for a deeper understanding of phenomena such as oxygen atom transfer, C-H bond activation, and polymerization reactions catalyzed by molybdenum oxo complexes. mit.eduwikipedia.org A more profound mechanistic understanding will ultimately enable the development of next-generation catalysts with unprecedented efficiency and selectivity.

Data Tables

Table 1: Catalytic Activity of Dimeric μ-oxo Bridged Molybdenum(VI) Dioxo Complexes in Olefin Epoxidation

| Complex | Substrate | Yield (%) | Selectivity (%) | TOF (h⁻¹) |

| 1 | cyclooctene | >99 | >99 | 467 |

| 1 | styrene | 68 | >99 | 34 |

| 2 | cyclooctene | >99 | >99 | 248 |

| 2 | styrene | 61 | >99 | 31 |

| 3 | cyclooctene | >99 | >99 | 248 |

| 3 | styrene | 57 | >99 | 29 |

| Data sourced from a study on dimeric μ-oxo bridged molybdenum(VI) dioxo complexes. rsc.org |

Table 2: Spectroscopic Data for Molybdenum Oxo Complexes

| Complex | Technique | Key Observation | Reference |

| [MoO₂(L–O)]PF₆ | X-ray Crystallography | Confirmed molecular structure | rsc.orgnih.gov |

| (L–O)OMo(μ-O)MoO(L–O)₂ | X-ray Crystallography | Characterized μ-oxo bridged dimer | rsc.orgnih.gov |

| Mo(VI) trioxo complex | IR and Raman Spectroscopy | Provided information on Mo-O bond vibrations | chemrxiv.org |

| MoO₂/SiO₂ | Raman Spectroscopy | Identified dioxo Mo(VI) species | acs.org |

Q & A

Q. What are the primary synthetic strategies for preparing oxo-bridged molybdenum(V/VI) complexes, and how do ligand choices influence structural outcomes?

Oxo-bridged molybdenum complexes are synthesized via reactions of molybdenum precursors (e.g., MoO₂Cl₂ or MoCl₅) with ligands like tris(pyrazolyl)borate, thiolates, or nitrogen-donor ligands. The choice of ligands dictates the coordination geometry and nuclearity (mono-, di-, or polynuclear). For example, bulky ligands like tris(3,5-dimethylpyrazolyl)borate stabilize cis/trans geometric isomers in oxo-bridged Mo(V) complexes, as confirmed by X-ray crystallography . Steric hindrance and electronic properties of ligands also affect redox stability and reactivity in catalytic cycles .

Q. Which spectroscopic and analytical techniques are critical for characterizing oxo-molybdenum complexes?

Key techniques include:

- FTIR/Raman : Identify ν(Mo=O) stretches (900–950 cm⁻¹ for terminal oxo ligands) .

- NMR : ¹H/¹³C NMR resolves ligand environments and dynamic isomerism in solution (e.g., variable-temperature NMR for isomer interconversion) .

- X-ray crystallography : Determines geometry (e.g., square pyramidal vs. octahedral) and confirms oxo-bridge formation .

- Elemental analysis and mass spectrometry : Validate stoichiometry .

Q. How do redox potentials of oxo-molybdenum complexes correlate with their catalytic activity in oxygen atom transfer (OAT) reactions?

Cyclic voltammetry reveals redox potentials (e.g., Mo(VI)/Mo(V) and Mo(V)/Mo(IV) couples), which predict OAT efficiency. For instance, complexes with lower Mo(VI)→Mo(IV) reduction potentials exhibit faster OAT kinetics due to easier oxo-ligand activation. Redox tuning is achieved via electron-donating/withdrawing ligands or dithiolene coordination .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in proposed active sites of molybdenum oxo-enzyme models?

Discrepancies arise from differing ligand environments (e.g., sulfur vs. oxygen donors) and nuclearity (mono- vs. polynuclear). To address this:

- Comparative DFT studies : Analyze Mo-O bond lengths and charge distribution in models vs. enzyme active sites (e.g., sulfite oxidase) .

- Kinetic isotope effects (KIE) : Differentiate rate-determining steps (e.g., substrate binding vs. oxo transfer) in enzymatic vs. synthetic systems .

- EXAFS : Probe local coordination geometry (e.g., Mo–S vs. Mo–O bonds) in situ .

Q. How can DFT modeling guide the design of oxo-molybdenum catalysts for selective methane oxidation?

DFT studies on MoO₃/ZSM-5 systems reveal that methane activation occurs at reduced MoO₃₋ₓ sites, where oxo-carbide intermediates (MoOxCy) lower C–H bond dissociation barriers. Charge transfer between Mo centers and support (e.g., ZSM-5) stabilizes transition states, enabling selective methanol formation. Validation involves comparing computed activation energies with experimental Arrhenius parameters .

Q. What methodologies optimize photocatalytic OAT using cis-dioxomolybdenum(VI) complexes?

Ligand-to-metal charge transfer (LMCT) in cis-dioxo Mo(VI) complexes (e.g., Schiff base derivatives) generates reactive Mo(V)-oxyl intermediates under visible light. Key strategies:

- Ligand functionalization : Electron-deficient ligands (e.g., nitro-substituted Schiff bases) enhance LMCT efficiency .

- Co-sensitizers : Ru-based clusters (e.g., Ru₂Ge₂Mo₂₀) extend light absorption to near-infrared .

- Transient absorption spectroscopy : Track LMCT dynamics and intermediate lifetimes .

Q. How do geometric isomerism and nuclearity impact catalytic performance in olefin epoxidation?

Dinuclear Mo(VI) complexes with μ-oxo bridges show higher epoxidation turnover frequencies (TOFs) than mononuclear analogs due to cooperative activation of peroxo intermediates. Cis- vs. trans-oxo configurations alter substrate accessibility: cis isomers favor sterically hindered olefins (e.g., cyclohexene), while trans isomers excel in linear substrates (e.g., 1-octene) .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting reports on the role of dithiolene ligands in modulating Mo redox potentials?

Some studies attribute redox tuning to dithiolene π-backbonding, while others emphasize inductive effects. Resolution strategies:

- X-ray absorption near-edge structure (XANES) : Quantify Mo oxidation states in dithiolene vs. oxo-dominated complexes .

- Electrochemical simulations : Correlate experimental redox potentials with computed HOMO/LUMO gaps .

- Comparative kinetics : Measure OAT rates for dithiolene vs. non-dithiolene complexes under identical conditions .

Q. What experimental evidence supports the assignment of μ-oxo vs. terminal oxo ligands in polynuclear complexes?

- Magnetic susceptibility : μ-Oxo bridges induce antiferromagnetic coupling (e.g., J = −150 cm⁻¹ for Mo(V)–O–Mo(V)), detectable via SQUID measurements .

- Raman spectroscopy : μ-Oxo modes appear below 700 cm⁻¹, distinct from terminal Mo=O stretches .

- Isotopic labeling (¹⁸O) : Track oxygen exchange kinetics to differentiate bridging vs. terminal sites .

Methodological Guidance

Q. What protocols ensure reproducible synthesis of air-sensitive oxo-molybdenum(IV) intermediates?

Q. How can researchers design electrochemical sensors using polyoxometalate-like Mo-oxo clusters?

- Cluster synthesis : Hydrothermal methods yield sub-nm [Mo-oxo]ₙ clusters (n = 1–20) with tunable bandgaps .

- Carbon support : Deposit clusters on high-surface-area carbon (e.g., graphene oxide) to enhance electron transfer .

- Calibration : Use chronoamperometry with H₂O₂ standards (detection limit <10 nM, linear range 0.01–10 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products